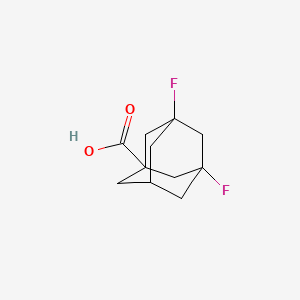

3,5-Difluoroadamantane-1-carboxylic acid

Overview

Description

3,5-Difluoroadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.23 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (1r,3R,5S,7r)-3,5-difluoroadamantane-1-carboxylic acid . The InChI code is 1S/C11H14F2O2/c12-10-2-7-1-9 (4-10,8 (14)15)5-11 (13,3-7)6-10/h7H,1-6H2, (H,14,15) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Organocatalysis in Chemical Synthesis

3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound to 3,5-difluoroadamantane-1-carboxylic acid, has been explored as an efficient organocatalyst for the carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This process yields a variety of carbocyclized products, indicating the potential of fluorinated compounds in organocatalysis (Yang et al., 2012).

Synthesis of Key Intermediates

In the synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a process involving the electrochemical fluorination of methyl adamantane-1-carboxylate in specific solvents demonstrates the utility of fluorinated adamantane derivatives in synthesizing key pharmaceutical intermediates (Monoi & Hara, 2012).

Environmental Fate of Polyfluoroalkyl Chemicals

The degradation of polyfluoroalkyl chemicals, including derivatives similar to this compound, has been studied to understand their environmental fate. These studies provide insights into the biodegradation pathways and potential environmental impacts of such compounds (Liu & Avendaño, 2013).

Exploration in Medicinal Chemistry

In medicinal chemistry, the synthesis of optically active fluoroadamantane derivatives, including modifications at the bridgehead position, highlights the use of fluorinated adamantanes in designing novel medicinal therapeutics (Aoyama & Hara, 2013).

Biotransformation in Environmental Systems

Studies on the biotransformation of polyfluorinated carboxylic acids, analogous to this compound, in environmental systems like activated sludge, reveal their potential for biodegradation and the pathways involved in this process (Wang et al., 2012).

Global Emission and Environmental Impact

Research has focused on the global emission inventories of perfluoroalkyl carboxylic acids and their homologues, which include compounds like this compound. These studies provide critical information about their production, use, and release into the environment, thereby aiding in understanding their overall environmental impact (Wang et al., 2014).

Preparation and Properties in Therapeutics

Research on the preparation of fluoroadamantane acids and amines, including compounds like 3,5,7-trifluoroadamantane-1-carboxylic acid, has explored their structural properties and physicochemical parameters. This information is crucial for the design of effective medicinal therapeutics (Jasys et al., 2000).

Safety and Hazards

The safety information for 3,5-Difluoroadamantane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

3,5-difluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAFDDXJQRAKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)

![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2625233.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)

![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)